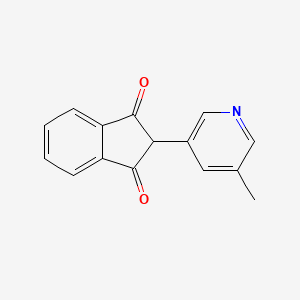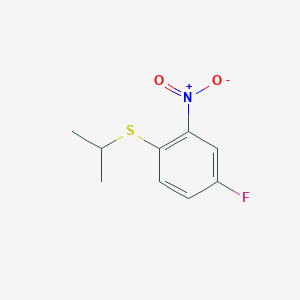![molecular formula C15H25NO3 B13684011 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane](/img/structure/B13684011.png)
7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a methoxymethylene moiety, which contribute to its stability and reactivity. The spirocyclic framework is a key feature that imparts distinct chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester under basic conditions.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methoxymethylene Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The methoxymethylene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Boc-2,7-diazaspiro[3.5]nonane: Shares a similar spirocyclic core but lacks the methoxymethylene group.
N-t-BOC-2-Oxo-1,7-diazaspiro[3.5]nonane: Contains an oxo group instead of the methoxymethylene moiety.
7-Boc-1-oxo-3-phenyl-2,7-diaza-spiro[3.5]nonane: Features a phenyl group and an oxo group.
Uniqueness
7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane is unique due to the presence of both the Boc protecting group and the methoxymethylene moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H25NO3 |
|---|---|
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
tert-butyl 2-(methoxymethylidene)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(17)16-7-5-15(6-8-16)9-12(10-15)11-18-4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
SLGAXQQFYNQNMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=COC)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)

![2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)


![5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683962.png)




![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)

